molecular formula C10H22N2 B14650833 Ethanimidamide, N,N'-dibutyl- CAS No. 52120-15-7

Ethanimidamide, N,N'-dibutyl-

Katalognummer: B14650833
CAS-Nummer: 52120-15-7
Molekulargewicht: 170.30 g/mol
InChI-Schlüssel: BSENPUMSGQVFKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanimidamide, N,N’-dibutyl- is an organic compound belonging to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to two alkyl or aryl groups. Ethanimidamide, N,N’-dibutyl- is specifically known for its two butyl groups attached to the nitrogen atoms, making it a tertiary amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidamide, N,N’-dibutyl- typically involves the reaction of ethanimidamide with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of Ethanimidamide, N,N’-dibutyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethanimidamide, N,N’-dibutyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium alkoxides (NaOR) or Grignard reagents (RMgX) are employed.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amidines with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Ethanimidamide, N,N’-dibutyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethanimidamide, N,N’-dibutyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • Ethanimidamide, N,N’-diphenyl-
  • Acetamidine, N,N’-dibutyl-
  • N,N’-Dimethylethanimidamide

Comparison: Ethanimidamide, N,N’-dibutyl- is unique due to its specific butyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other amidines may not be as effective.

Eigenschaften

CAS-Nummer

52120-15-7

Molekularformel

C10H22N2

Molekulargewicht

170.30 g/mol

IUPAC-Name

N,N'-dibutylethanimidamide

InChI

InChI=1S/C10H22N2/c1-4-6-8-11-10(3)12-9-7-5-2/h4-9H2,1-3H3,(H,11,12)

InChI-Schlüssel

BSENPUMSGQVFKR-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=NCCCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.